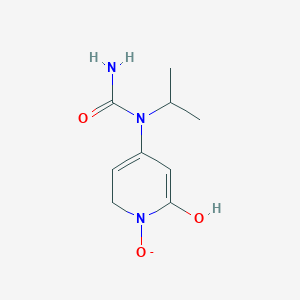
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is a synthetic organic compound Its structure includes a pyridine ring substituted with a hydroxy group and an oxido group, along with a propan-2-ylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution reactions: The hydroxy and oxido groups can be introduced through substitution reactions using appropriate reagents.
Urea formation: The propan-2-ylurea moiety can be formed by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxido group can be reduced to form a hydroxylamine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the oxido group may produce a hydroxylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-hydroxy-2H-pyridin-4-yl)-1-propan-2-ylurea: Lacks the oxido group, which may affect its reactivity and biological activity.
1-(6-methoxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties.
Uniqueness
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is unique due to the presence of both hydroxy and oxido groups on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H14N3O3- |
|---|---|
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H14N3O3/c1-6(2)12(9(10)14)7-3-4-11(15)8(13)5-7/h3,5-6,13H,4H2,1-2H3,(H2,10,14)/q-1 |
InChI-Schlüssel |
PSDGIPGNTFPFFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CCN(C(=C1)O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


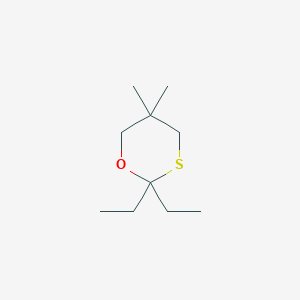
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
boranyl](/img/structure/B12526724.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
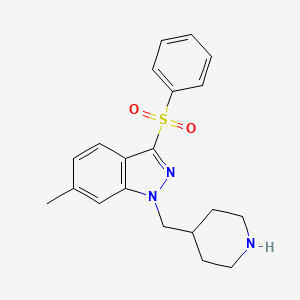
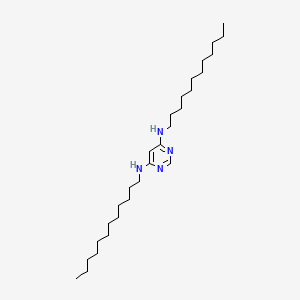
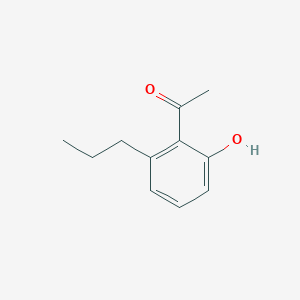
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)

![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
